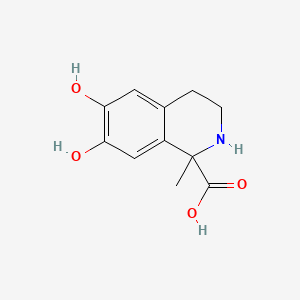

Salsolinol-1-carboxylic acid

Descripción general

Descripción

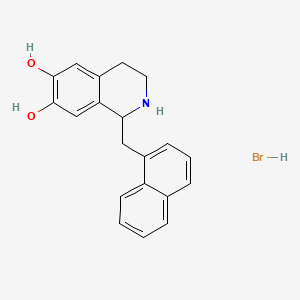

El ácido salsolinol-1-carboxílico es un alcaloide endógeno que se encuentra en el sistema nervioso central. Es un derivado del salsolinol, que es un compuesto tetrahydroisoquinolina. El ácido salsolinol-1-carboxílico se forma mediante la reacción de la dopamina y el ácido pirúvico. Este compuesto se ha estudiado por sus posibles roles en diversos procesos fisiológicos y patológicos, incluida su participación en la neurotransmisión y la neurotoxicidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación enantioselectiva del ácido salsolinol-1-carboxílico se puede lograr a través de la condensación de Pictet-Spengler de la dopamina con (+)-piruvato de mentilo. Esta reacción produce una mezcla diastereomérica de salsolinol-1-carboxilato de mentilo, que se puede aislar mediante recristalizaciones repetidas. La hidrólisis ácida del éster de mentilo luego proporciona ácido (-)-®-salsolinol-1-carboxílico con buen rendimiento .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido salsolinol-1-carboxílico puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en condiciones básicas o ácidas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Química: Sirve como precursor para la síntesis de otros derivados de tetrahydroisoquinolina.

Biología: El compuesto se investiga por su papel en la neurotransmisión y sus posibles efectos neurotóxicos.

Medicina: La investigación explora su participación en trastornos neurológicos como la enfermedad de Parkinson y su potencial como biomarcador para ciertas afecciones.

Industria: El ácido salsolinol-1-carboxílico se puede utilizar en el desarrollo de productos farmacéuticos y otros compuestos bioactivos

Mecanismo De Acción

El mecanismo de acción del ácido salsolinol-1-carboxílico implica su interacción con la dopamina y otros neurotransmisores en el sistema nervioso central. Se cree que ejerce sus efectos a través de la modulación de las vías de la dopamina, lo que podría provocar efectos neurotóxicos. El compuesto también puede interactuar con varias enzimas y receptores, influyendo en la neurotransmisión y los procesos celulares .

Compuestos similares:

Salsolinol: Un compuesto estrechamente relacionado con propiedades neurotóxicas similares.

N-metil-salsolinol: Otro derivado con posibles efectos neurotóxicos.

Tetrahydroisoquinolina: La estructura principal del salsolinol y sus derivados.

Singularidad: El ácido salsolinol-1-carboxílico es único debido a su vía de formación específica que involucra dopamina y ácido pirúvico. Su estructura distintiva y sus posibles roles en la neurotransmisión y la neurotoxicidad lo diferencian de otros compuestos similares .

Comparación Con Compuestos Similares

Salsolinol: A closely related compound with similar neurotoxic properties.

N-methyl-salsolinol: Another derivative with potential neurotoxic effects.

Tetrahydroisoquinoline: The parent structure of salsolinol and its derivatives.

Uniqueness: Salsolinol-1-carboxylic acid is unique due to its specific formation pathway involving dopamine and pyruvic acid. Its distinct structure and potential roles in neurotransmission and neurotoxicity set it apart from other similar compounds .

Propiedades

IUPAC Name |

6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGLVMDBZZZXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401150915 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57256-34-5 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxysalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57256-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

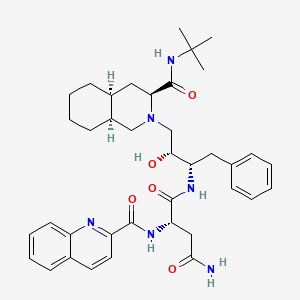

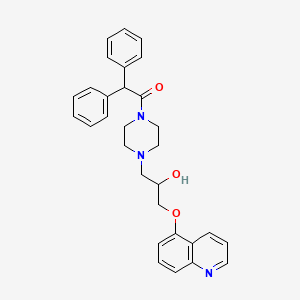

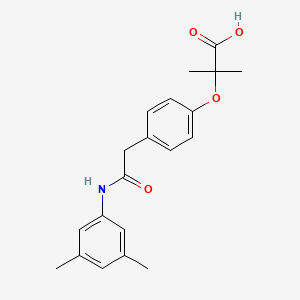

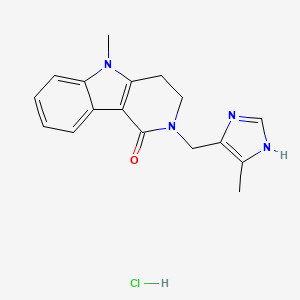

Feasible Synthetic Routes

Q1: What are the potential behavioral effects of Salsolinol-1-carboxylic acid metabolism?

A: Research suggests that the oxidation of this compound in the body leads to the formation of several metabolites, notably 3,4-dihydro-1-methyl-6,7-isoquinolinediol and 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one. In vivo studies have shown that these metabolites exhibit behavioral toxicity when introduced into the brains of mice. [] This suggests a potential link between this compound metabolism and neurological effects. Further research is needed to fully understand the implications of these findings. []

Q2: How is this compound metabolized in the body?

A: Electrochemical studies demonstrate that this compound readily undergoes a two-electron, two-proton oxidation process at physiological pH (7.0) to form 1,2,3,4-tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione. [] This intermediate is unstable and quickly decarboxylates, primarily yielding the quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol. This metabolite can be further oxidized, ultimately leading to the formation of various compounds, including 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one, 3,4-dihydro-1-methyl-5-hydroxyisoquinoline-6,7-dione, and 1-methyl-6,7-isoquinolinediol. []

Q3: Why is the O-methylation pattern of this compound significant?

A: Unlike dopamine, which preferentially undergoes m-O-methylation by catechol-O-methyltransferase (COMT) in the brain, this compound predominantly undergoes 7-O-methylation. [] This means that methylation primarily occurs on the hydroxyl group originally belonging to the para position of the dopamine moiety. This unique selectivity suggests that the structural features of this compound influence the binding and catalytic activity of COMT in vivo. []

Q4: Is there a way to synthesize this compound enantioselectively?

A: Yes, a method has been developed to synthesize (−)-(R)-salsolinol-1-carboxylic acid enantioselectively. [, ] This method utilizes a Pictet-Spengler condensation reaction between dopamine and (+)-menthyl pyruvate. The resulting diastereomeric mixture of menthyl salsolinol-1-carboxylate is then separated, and the desired diastereomer is isolated by recrystallization. Hydrolysis of the purified menthyl ester yields the desired (−)-(R)-salsolinol-1-carboxylic acid enantiomer. [, ]

Q5: What is the significance of studying this compound in relation to alcoholism?

A: this compound is considered an endogenous alkaloid in the central nervous system, and its levels have been found to increase after ethanol consumption. [] The discovery that its metabolites exhibit behavioral toxicity in mice raises questions about its potential role in the neurodegenerative, behavioral, and addictive consequences associated with chronic alcoholism. [] Further research is crucial to elucidate the potential connections between this compound, its metabolism, and the effects of chronic alcohol consumption.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)